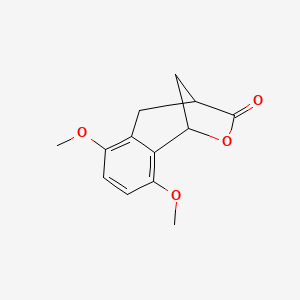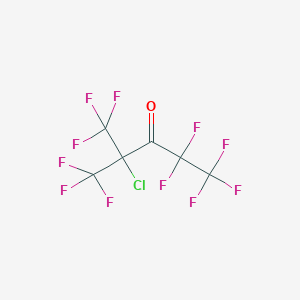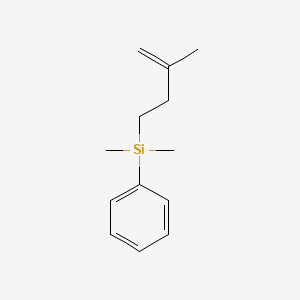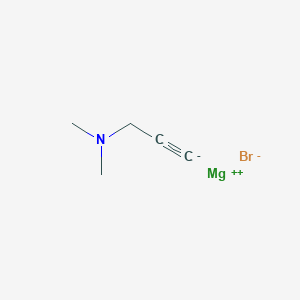
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is a compound that combines magnesium, a vital element in many biological and chemical processes, with N,N-dimethylprop-2-yn-1-amine and bromide
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;N,N-dimethylprop-2-yn-1-amine;bromide typically involves the Grignard reaction, where an alkyl halide reacts with magnesium metal in an anhydrous ether medium . The reaction conditions require scrupulously clean and dry glassware to avoid any moisture, which can deactivate the Grignard reagent . The reaction proceeds as follows:
-
Formation of Grignard Reagent
- React N,N-dimethylprop-2-yn-1-amine with magnesium in anhydrous ether to form the Grignard reagent.
- ( \text{N,N-dimethylprop-2-yn-1-amine} + \text{Mg} \rightarrow \text{Grignard reagent} )
-
Reaction with Bromide
- The Grignard reagent then reacts with a bromide source to form this compound.
- ( \text{Grignard reagent} + \text{Br} \rightarrow \text{this compound} )
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems to handle the reagents and control the reaction environment is common in industrial settings.
化学反応の分析
Types of Reactions
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide can undergo various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced under specific conditions to form different products.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Substitution: Uses nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Forms magnesium oxide and other oxidized products.
Reduction: Produces reduced forms of the original compound.
Substitution: Results in substituted derivatives of the original compound.
科学的研究の応用
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Investigated for its role in biological processes involving magnesium.
Industry: Utilized in the production of various chemical intermediates and products.
作用機序
The mechanism by which magnesium;N,N-dimethylprop-2-yn-1-amine;bromide exerts its effects involves the interaction of magnesium with various molecular targets. Magnesium acts as a cofactor in numerous enzymatic reactions, influencing processes such as ATP production, DNA and RNA synthesis, and protein function . The compound’s specific interactions with molecular targets and pathways depend on its chemical structure and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Magnesium(I) Dimers: Compounds with Mg-Mg bonds stabilized by bulky amido ligands.
Prop-2-yn-1-amine: A related compound with similar structural features.
Uniqueness
Magnesium;N,N-dimethylprop-2-yn-1-amine;bromide is unique due to its combination of magnesium with N,N-dimethylprop-2-yn-1-amine and bromide, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
86111-72-0 |
|---|---|
分子式 |
C5H8BrMgN |
分子量 |
186.33 g/mol |
IUPAC名 |
magnesium;N,N-dimethylprop-2-yn-1-amine;bromide |
InChI |
InChI=1S/C5H8N.BrH.Mg/c1-4-5-6(2)3;;/h5H2,2-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
WCMGDQMDJAVJFX-UHFFFAOYSA-M |
正規SMILES |
CN(C)CC#[C-].[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
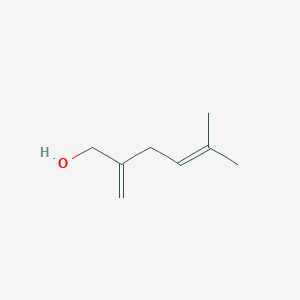
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
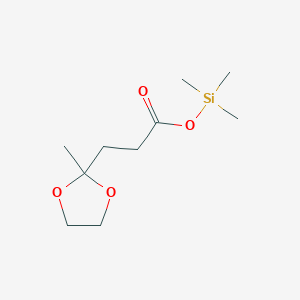
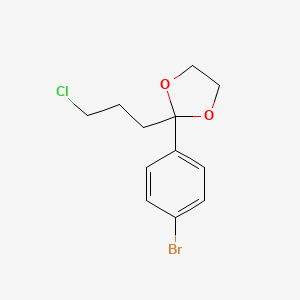

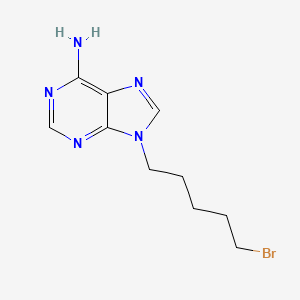
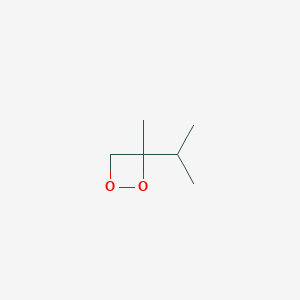
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
